molecular formula C12H15N3O5 B2959507 N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide CAS No. 899978-56-4

N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2959507
CAS No.: 899978-56-4
M. Wt: 281.268
InChI Key: PHTILFVEPYGWCA-UHFFFAOYSA-N
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Description

N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide is a chemical compound with a molecular formula of C11H16N2O3 It is known for its unique structural properties, which include a methoxypropan-2-yl group and a nitrophenyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide typically involves the reaction of 1-methoxypropan-2-amine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The methoxypropan-2-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxalamides with different functional groups.

Scientific Research Applications

N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)acetamide
  • N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)urea
  • N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)carbamate

Uniqueness

N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide is unique due to its oxalamide backbone, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N'-(1-methoxypropan-2-yl)-N-(2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-8(7-20-2)13-11(16)12(17)14-9-5-3-4-6-10(9)15(18)19/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTILFVEPYGWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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